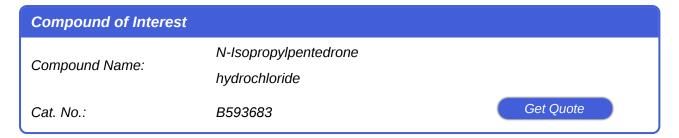


Application Note: GC-MS Analysis of N-Isopropylpentedrone Hydrochloride

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Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of **N-Isopropylpentedrone hydrochloride**, a synthetic cathinone. The protocol outlines sample preparation, instrument parameters, and data analysis procedures. Additionally, it includes characteristic mass spectrometry data and a proposed fragmentation pathway to aid in the identification of this compound. This methodology is intended for researchers, scientists, and drug development professionals working with this substance.

Introduction

N-Isopropylpentedrone is a synthetic cathinone, structurally related to pentedrone, and acts as a stimulant.[1] As a member of the novel psychoactive substances (NPS) class, robust analytical methods are crucial for its identification and quantification in various samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of synthetic cathinones due to its high sensitivity, selectivity, and ability to provide structural information.[2][3] This application note provides a detailed protocol for the analysis of **N-Isopropylpentedrone hydrochloride** using GC-MS.



Experimental Protocol Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. **N-Isopropylpentedrone hydrochloride** is typically available as a reference standard.[1]

Materials:

- N-Isopropylpentedrone hydrochloride analytical reference standard
- Methanol (HPLC grade)
- Vortex mixer
- · Autosampler vials with inserts

Procedure:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Isopropylpentedrone hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Transfer: Transfer an aliquot of the final solution into a 2 mL autosampler vial with a
 glass insert for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrumentation used.



Parameter	Value	
Gas Chromatograph	Agilent 7890B GC System (or equivalent)	
Mass Spectrometer	Agilent 5977A MSD (or equivalent)	
GC Column	HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness	
Injector	Split/Splitless	
Injector Temperature	250 °C	
Injection Volume	1 μL	
Split Ratio	20:1	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min (constant flow)	
Oven Temperature Program	Initial temperature 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min	
Transfer Line Temp.	280 °C	
Ion Source Temp.	230 °C	
Quadrupole Temp.	150 °C	
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Mass Scan Range	40 - 400 amu	
Scan Mode	Full Scan	

Data Presentation

The analysis of **N-Isopropylpentedrone hydrochloride** by GC-MS under the specified conditions is expected to yield a characteristic retention time and mass spectrum.

Quantitative Data Summary



Analyte	CAS Number	Molecular Formula	Molecular Weight	Expected Retention Time (min)
N- Isopropylpentedr one	18296-65-6	C14H21NO	219.32	~ 8.5 - 9.5

Note: The retention time is an estimate and may vary depending on the specific instrument, column, and conditions.

Mass Spectrometry Data

The mass spectrum of N-Isopropylpentedrone is characterized by several key fragment ions. The fragmentation pattern is crucial for the positive identification of the compound. A GC-MS spectrum for N-Isopropylpentedrone is available in the PubChem database (CID 119057572). [4]

m/z	Proposed Fragment Ion	Fragment Structure
105	Benzoyl Cation	[C ₆ H ₅ CO] ⁺
100	Iminium Ion	[CH ₃ CH ₂ CH ₂ CH=N ⁺ H(CH(CH ₃
72	Iminium Ion	[CH(CH ₃) ₂ N ⁺ H=CH ₂]
77	Phenyl Cation	[C ₆ H ₅] ⁺

Experimental Workflow



Sample Preparation Weigh N-Isopropylpentedrone HCl Standard Prepare Working Standards (Dilution Series) Transfer to Autosampler Vial Analysis Start GC-MS Analysis Inject Sample into GC-MS Chromatographic Separation Data Acquisition **Data Processing** Identify Peak at Expected Retention Time Quantify using Calibration Curve Extract and Analyze Mass Spectrum Compare with Reference Spectra/Library

GC-MS Workflow for N-Isopropylpentedrone HCl Analysis

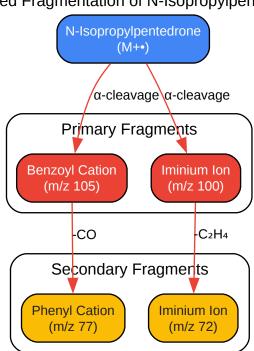
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Caption: Experimental workflow for GC-MS analysis.



Signaling Pathways and Logical Relationships

The primary fragmentation of N-Isopropylpentedrone in the mass spectrometer involves alphacleavage, a common fragmentation pathway for cathinones. This process leads to the formation of characteristic iminium and acylium ions.



Proposed Fragmentation of N-Isopropylpentedrone

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Caption: Fragmentation of N-Isopropylpentedrone.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the identification and quantification of **N-Isopropylpentedrone hydrochloride**. The detailed protocol and data will assist researchers in the accurate analysis of this synthetic cathinone. It is recommended to validate this method in-house to ensure it meets the specific requirements of the user's laboratory and instrumentation.



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